1-Allyl-1-nitrocyclohexane
Overview
Description
1-Allyl-1-nitrocyclohexane is a nitro-containing compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. This compound belongs to the class of nitro compounds and is known for its diverse applications in various fields of research and industry.
Preparation Methods
1-Allyl-1-nitrocyclohexane can be synthesized through various methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method offers high selectivity and mild reaction conditions. Another method involves the catalytic hydrogenation of nitrocyclohexane, which can produce various value-added products such as cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine .
Chemical Reactions Analysis
1-Allyl-1-nitrocyclohexane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various nitrogen-containing compounds.
Reduction: The nitro group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The allylic position can undergo substitution reactions, such as allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.
Common reagents and conditions used in these reactions include tert-butyl nitrite for nitration, hydrogen gas for reduction, and NBS for allylic bromination. Major products formed from these reactions include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine .
Scientific Research Applications
1-Allyl-1-nitrocyclohexane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of value-added chemicals and materials
Mechanism of Action
The mechanism of action of 1-Allyl-1-nitrocyclohexane involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. The allylic position allows for various substitution reactions, which can modify the compound’s properties and interactions .
Comparison with Similar Compounds
1-Allyl-1-nitrocyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no nitro or allyl groups.
Nitrocyclohexane: Contains a nitro group but lacks the allyl group.
Allylcyclohexane: Contains an allyl group but lacks the nitro group .
The presence of both the nitro and allyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-nitro-1-prop-2-enylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-6-9(10(11)12)7-4-3-5-8-9/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKXMFAQXNKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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